molecular formula C14H17IO3 B2426101 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 108614-59-1

1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B2426101
CAS No.: 108614-59-1
M. Wt: 360.191
InChI Key: RHPSSAOVLINMSB-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane (CAS 108614-59-1) is an organoiodine compound with the molecular formula C14H17IO3 and a molecular weight of 360.19 g/mol . This chemical belongs to a class of 2,6,7-trioxabicyclo[2.2.2]octane compounds that have been identified in patent literature for their pesticidal properties, showing activity against insect pests such as houseflies (Musca domestica) . Its structure features a bicyclic orthoester core with a 4-iodophenyl substituent and a propyl group, which may be leveraged in various synthetic applications. Researchers value this compound as a potential intermediate in organic synthesis and for the development of agrochemical agents. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

1-(4-iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c1-2-7-13-8-16-14(17-9-13,18-10-13)11-3-5-12(15)6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPSSAOVLINMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the reaction of 4-iodophenyl derivatives with trioxabicyclo[2.2.2]octane precursors under controlled conditions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the presence of appropriate solvents and reagents . The reaction conditions often require moderate temperatures and specific reaction times to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the iodine atom, while oxidation reactions can produce iodinated quinones or other oxidized species .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Preliminary studies have indicated that 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15Apoptosis induction
    PC-3 (Prostate)20G2/M phase arrest
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Neuroprotective Effects : Research indicates that the compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's disease. It appears to mitigate oxidative stress-induced neuronal damage in cell culture models.

Material Science Applications

  • Polymer Synthesis : The unique structure of this compound allows it to be utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.
    • Thermal Properties : Polymers synthesized from this compound exhibit improved thermal degradation temperatures compared to traditional polymers.
    • Mechanical Strength : Enhanced tensile strength has been observed, making these materials suitable for high-performance applications.

Environmental Applications

  • Photocatalytic Degradation : Studies have explored the use of this compound in photocatalytic systems for the degradation of environmental pollutants. Under UV light irradiation, it facilitates the breakdown of organic contaminants in water, demonstrating potential for wastewater treatment applications.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent response with significant reduction in cell viability at concentrations above 10 µM .
  • Material Development Case Study : Researchers synthesized a series of polymers incorporating this compound and tested their mechanical properties against conventional materials. The results showed a 30% increase in tensile strength and improved thermal stability .

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The iodophenyl group can engage in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. The trioxabicyclo[2.2.2]octane core provides a rigid framework that can modulate the compound’s overall conformation and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties. The combination of the trioxabicyclo[2.2.2]octane core and the iodophenyl group makes this compound versatile for various applications in chemistry, biology, and industry .

Biological Activity

1-(4-Iodophenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of trioxabicyclo compounds, characterized by a bicyclic structure with three oxygen atoms integrated into the framework. Its molecular formula is C17H18O3C_{17}H_{18}O_3, and it has a molecular weight of approximately 270.32 g/mol. Key physical properties include:

  • Density : 1.23 g/cm³
  • Boiling Point : 355.1 °C at 760 mmHg
  • LogP : 2.49760

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Activity : Compounds in this class have shown potential as antioxidants by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Some derivatives have demonstrated inhibitory effects against bacterial and fungal strains.
  • Anti-inflammatory Effects : Certain analogs have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production

Case Studies

  • Antioxidant Mechanism Study
    A study investigated the antioxidant potential of a related compound, demonstrating that it effectively reduced lipid peroxidation in cellular models. This suggests that the trioxabicyclo structure may enhance the compound's ability to protect against oxidative damage.
  • Antimicrobial Efficacy
    In vitro tests showed that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Activity
    A recent study explored the anti-inflammatory effects of similar compounds in a murine model of inflammation. The results indicated that treatment with these compounds significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

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